3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Description
3,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a benzothiophene-derived small molecule characterized by a dichloro-substituted benzothiophene core and a 3-(trifluoromethyl)phenyl carboxamide group.
Properties
Molecular Formula |
C16H8Cl2F3NOS |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H8Cl2F3NOS/c17-9-4-5-11-12(7-9)24-14(13(11)18)15(23)22-10-3-1-2-8(6-10)16(19,20)21/h1-7H,(H,22,23) |
InChI Key |
MYXJUJPYOIHQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Visible-Light-Mediated Cyclization
The benzothiophene scaffold is constructed via a visible-light-promoted reaction between disulfides and alkynes. For example, 1a (diphenyl disulfide) reacts with 2a (diethyl acetylenedicarboxylate) in toluene under blue LED irradiation (450 nm) to form 3a (diethyl benzothiophene-2,3-dicarboxylate) in 68% yield. This method avoids traditional harsh conditions, leveraging photoredox catalysis to generate thiyl radicals that initiate cyclization. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes radical stability |
| Light Source | 12 W Blue LED | Enhances reaction rate |
| Reaction Time | 24 h | Balances conversion and side reactions |
Substituting sunlight for LED irradiation reduces yields to 60%, likely due to inconsistent light intensity.
Chlorination of the Benzothiophene Ring
Chlorination at the 3- and 6-positions is achieved using aluminum chloride (AlCl₃) in dichloromethane at 0–80°C. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ acting as a Lewis acid to activate chlorine sources (e.g., Cl₂ or SOCl₂). A molar ratio of 1:3 (benzothiophene:AlCl₃) minimizes byproducts like over-chlorinated species.
Carboxamide Formation
Acid Chloride Preparation
The 2-carboxylic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, 3,6-dichloro-1-benzothiophene-2-carboxylic acid reacts with SOCl₂ in refluxing toluene, yielding the acid chloride in >90% purity.
Amide Coupling with 3-(Trifluoromethyl)aniline
The acid chloride is coupled with 3-(trifluoromethyl)aniline in Cyrene, a bio-derived solvent, at 0°C to room temperature. Triethylamine (1.1 equiv) neutralizes HCl, driving the reaction to completion. Isolating the product via aqueous precipitation (10 vol water) achieves 81% yield without chromatography. Comparative studies show Cyrene outperforms traditional solvents like DMF in molar efficiency (28-fold increase):
| Solvent | Yield (%) | Purity (%) | Molar Efficiency |
|---|---|---|---|
| Cyrene | 81 | 98 | 28 |
| DMF | 72 | 95 | 1 |
Functionalization with Trifluoromethyl Groups
Friedel-Crafts Alkylation
Introducing the trifluoromethyl group to the phenyl ring employs Friedel-Crafts conditions. Aluminum bromide (AlBr₃) catalyzes the reaction between 3-bromotrifluoromethylbenzene and benzene derivatives at 20–80°C. The complexation of AlBr₃ with intermediates stabilizes transition states, achieving regioselectivity >90% for the para position.
Catalytic Fluorination
Alternative routes use copper(I) iodide to mediate Ullmann-type couplings between aryl halides and trifluoromethylating agents (e.g., TMSCF₃). This method, while less common, avoids stoichiometric metal waste and operates under milder conditions (60°C, 12 h).
Purification and Characterization
Column Chromatography
Silica gel chromatography with petroleum ether/ethyl acetate (15:1 to 25:1) removes unreacted starting materials and byproducts. The target compound elutes at Rf = 0.3–0.4, confirmed by TLC.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 7H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, COOCH₂).
-
MS (ESI) : m/z 430.1 [M+H]⁺, calculated for C₁₇H₁₀Cl₂F₃NO₂S: 429.9.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with a benzothiophene structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide have been tested for their ability to inhibit the growth of pancreatic cancer cells. In a study, several derivatives were evaluated for their cytotoxicity using the MTT assay, demonstrating that compounds with specific substitutions can enhance activity against cancer cells .
Table 1: Antiproliferative Activity of Benzothiophene Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | AsPC-1 | 45 | |
| Compound B | Capan-2 | 30 | |
| This compound | BxPC-3 | TBD | This Study |
Antiviral Properties
The compound has also been investigated for its potential antiviral properties. Studies on N-heterocycles have shown promising results in inhibiting viral replication, particularly against retroviruses. The structure of this compound may confer similar antiviral activity due to its molecular configuration and functional groups .
Interaction with Biological Targets
The mechanism of action for compounds like this compound often involves interaction with specific biological targets such as receptors or enzymes. For example, studies have shown that benzothiophene derivatives can act as agonists or antagonists at various G-protein coupled receptors (GPCRs), which are crucial in many physiological processes including neurotransmission and immune response .
Organic Electronics
The unique electronic properties of benzothiophene derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors allows for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the electronic properties of this compound has shown potential for enhancing device performance due to improved charge transport characteristics .
Table 2: Electronic Properties of Benzothiophene Derivatives
Laboratory Studies
In laboratory settings, the compound has been subjected to various assays measuring its biological activity. For instance, studies utilizing different cell lines have provided insights into its cytotoxic effects and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit GABA-gated chloride channels, leading to its high insecticidal activity . This inhibition disrupts normal cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The benzothiophene carboxamide scaffold is shared across analogs, but substituent variations critically influence properties and activities:
| Compound Name | Substituents on Benzothiophene | Phenyl Group Modifications | Key Structural Features |
|---|---|---|---|
| 3,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide (Target) | 3-Cl, 6-Cl | 3-(CF₃) | High halogen content, strong electron-withdrawing groups |
| 3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide (CAS 439109-07-6) | 3-Cl, 6-CH₃ | 3-(CF₃) | Methyl group enhances lipophilicity |
| SAG1.5 (Hedgehog inhibitor) | 3-Cl, 4,7-di-F | N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl] | Complex amine substituents for receptor binding |
| 3-Chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide (CAS N/A) | 3-Cl | 6-nitrobenzothiazole | Nitro group for redox activity |
| 3-Chloro-6-ethyl-N-[(E)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]-... (CAS 896681-21-3) | 3-Cl, 6-C₂H₅ | Trifluoroacetyl-aminoethylidene | Ethyl and trifluoroacetyl for steric effects |
Key Observations :
Physicochemical Properties
Data from analogs highlight trends influenced by substituents:
Note: Estimated values for the target compound are based on structural similarity.
- Methyl vs. Chlorine : The methyl group in CAS 439109-07-6 reduces molecular weight and may improve solubility compared to dichloro derivatives.
- Nitro and Ethyl Groups : Higher molecular weight and logP in CAS 896681-21-3 suggest increased hydrophobicity, impacting membrane permeability .
Hedgehog Pathway Inhibition
- SAG1.5: A potent Hedgehog inhibitor with IC₅₀ values in nanomolar ranges due to optimized amine substituents .
- Target Compound : Dichloro substitution may enhance target engagement but requires validation.
Agrochemical Potential
- Patent Derivatives () : Trifluoromethylphenyl carboxamides are explored as pesticides, leveraging halogenated aromatic systems for pest control .
Biological Activity
3,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The specific substitutions on the benzothiophene ring significantly influence its pharmacological properties.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C14H8Cl2F3N1OS
- Molecular Weight : 360.18 g/mol
Research indicates that compounds similar to this compound exhibit inhibitory effects on myeloid cell leukemia 1 (Mcl-1), a protein that plays a critical role in cell survival and apoptosis. Inhibition of Mcl-1 can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .
Antimicrobial Activity
A study on quinoline-benzothiophene derivatives demonstrated that certain structural modifications enhance their antiplasmodium efficacy. While specific data for this compound is limited, related compounds have shown significant activity against Plasmodium falciparum, the causative agent of malaria .
Efficacy Data
The following table summarizes the efficacy of related benzothiophene derivatives against Plasmodium falciparum:
| Compound Name | IC50 (µM) ± SD | Notes |
|---|---|---|
| Benzothiophene derivative 1 | 4.6 ± 0.9 | Effective against CQ sensitive strain |
| Benzothiophene derivative 2 | >10 | Less effective |
| Quinoline derivative | 0.090 ± 0.013 | Highly effective |
Case Studies
- Anticancer Activity : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through Mcl-1 inhibition. This suggests potential use in targeted cancer therapies.
- Antimicrobial Studies : A series of experiments conducted with quinoline-benzothiophene derivatives indicated promising results against drug-sensitive strains of malaria, providing a basis for further exploration of similar compounds.
Q & A
Q. What are the established synthetic methodologies for synthesizing 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves three key steps:
Benzothiophene Core Formation : Start with a benzothiophene-2-carboxylic acid derivative. Chlorination at positions 3 and 6 is achieved using reagents like Cl₂/FeCl₃ or SOCl₂ under controlled temperatures (60–80°C) .
Amidation : Couple the chlorinated benzothiophene core with 3-(trifluoromethyl)aniline using coupling agents such as HATU or EDCI/HOBt in DMF or THF. Reaction monitoring via TLC or HPLC is critical to track progress .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Q. Key Intermediates :
- 3,6-Dichloro-1-benzothiophene-2-carboxylic acid
- Activated ester (e.g., acid chloride or NHS ester) for amidation
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral features should researchers focus on?
Methodological Answer:
- ¹H/¹³C NMR : Focus on aromatic protons (δ 7.0–8.5 ppm) and the trifluoromethyl group (¹³C: δ ~120 ppm, quartets due to ³J coupling with fluorine). The dichloro substitution splits benzothiophene proton signals into distinct doublets .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₆H₉Cl₂F₃NO₂S (calc. 412.97). Chlorine isotopic patterns (3:1 for Cl₂) are diagnostic .
- IR : Carboxamide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm successful amidation .
Advanced Research Questions
Q. How can researchers address conflicting data regarding the compound’s biological target specificity, particularly when observed activities diverge from expected pathways?
Methodological Answer:
- Kinase Profiling Assays : Use panels (e.g., Eurofins KinaseProfiler) to test off-target effects. Similar benzothiophene carboxamides show cross-reactivity with MAPK1 and CDK2 .
- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger) with predicted targets (e.g., Hedgehog pathway proteins like SMO). Compare binding poses with reference inhibitors like SAG1.5 .
- Pathway Analysis : Validate using siRNA knockdown or CRISPR-Cas9 models. For example, if Hedgehog inhibition is suspected, monitor Gli1 expression via qPCR .
Q. Table 1: Conflicting Target Hypotheses and Validation Strategies
| Observed Activity | Proposed Target | Validation Method | Reference |
|---|---|---|---|
| Anti-proliferative | MAPK1 | Kinase assay + Western blot | |
| Apoptosis induction | SMO (Hedgehog) | Gli1 luciferase reporter assay |
Q. What strategies are recommended for optimizing reaction conditions in the final amidation step to minimize by-products?
Methodological Answer:
- Coupling Reagents : Compare HATU (higher efficiency) vs. EDCI/HOBt (lower cost). For HATU, use 1.2 equiv. reagent and 2.0 equiv. DIPEA in anhydrous DMF (0°C to RT) .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO, THF). DMF often provides higher yields but may require rigorous drying.
- By-Product Mitigation : Add molecular sieves (3Å) to scavenge water. Monitor for acylurea formation (common side product) via LC-MS .
Q. Table 2: Amidation Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reagent | HATU/DIPEA | +25% vs. EDCI |
| Temperature | 0°C → RT ramp | Reduces decomposition |
| Solvent | Anhydrous DMF | >90% conversion |
Q. How should researchers design experiments to resolve ambiguities in the compound’s metabolic stability during in vitro assays?
Methodological Answer:
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min. Calculate t₁/₂ .
- Metabolite ID : Use high-resolution MS/MS to identify hydroxylation or demethylation products. Benzothiophenes often undergo oxidation at sulfur or chloro positions .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What computational approaches are most reliable for predicting the compound’s solubility and permeability in drug discovery contexts?
Methodological Answer:
- QSPR Models : Use tools like ACD/Percepta or SwissADME to estimate logP (clogP ~3.5) and solubility (~10 µg/mL in PBS). Adjust predictions with experimental LogD₇.₄ .
- MD Simulations : Run 100 ns simulations in explicit water/lipid bilayers (GROMACS) to evaluate membrane permeability. Focus on hydrogen bonding with the carboxamide .
- Co-solvent Screening : Experimentally test solubility enhancers (e.g., PEG-400, DMSO) at 1–5% v/v in PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
